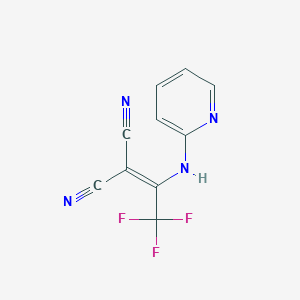

2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile

Description

Properties

IUPAC Name |

2-[2,2,2-trifluoro-1-(pyridin-2-ylamino)ethylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4/c11-10(12,13)9(7(5-14)6-15)17-8-3-1-2-4-16-8/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQACZZBFHCMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=C(C#N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of N-(Pyridin-2-yl)-2,2,2-Trifluoroacetimidoyl Chloride with Malononitrile

The most direct method involves reacting N-(pyridin-2-yl)-2,2,2-trifluoroacetimidoyl chloride with malononitrile under mild conditions. This one-pot reaction proceeds via nucleophilic attack of the malononitrile enolate on the electrophilic carbon of the trifluoroacetimidoyl chloride, followed by elimination of hydrochloric acid (Fig. 1).

Reaction Conditions:

- Solvent: Anhydrous dichloromethane or acetonitrile

- Base: Triethylamine (2.2 equiv)

- Temperature: Ambient (25°C) or microwave irradiation (80°C, 300 W)

- Time: 2–4 hours (ambient) vs. 20 minutes (microwave)

Yields improve significantly under microwave activation (85–92%) compared to conventional heating (70–75%). The reaction’s efficiency stems from enhanced dipole polarization under microwave conditions, accelerating enolate formation and imidoyl chloride activation.

Alternative Pathway via Trifluoroacetylpyridin-2-amine Intermediate

A patent-derived approach (WO2022056100A1) outlines a two-step sequence:

- Synthesis of N-(Pyridin-2-yl)-2,2,2-trifluoroacetamide:

Pyridin-2-amine reacts with trifluoroacetic anhydride in tetrahydrofuran (THF) at 0°C, yielding the acetamide (94% purity). - Condensation with Malononitrile:

The acetamide is treated with malononitrile and phosphorus oxychloride (POCl₃) as a dehydrating agent, forming the target compound via ketene intermediate formation (Fig. 2).

Optimization Data:

| Parameter | Value |

|---|---|

| POCl₃ Equiv | 1.5 |

| Temperature | Reflux (110°C) |

| Time | 6 hours |

| Yield | 68% |

This method, while lower-yielding, avoids handling sensitive imidoyl chlorides and is preferable for large-scale production.

Mechanistic and Kinetic Analysis

Role of Base in Enolate Formation

Triethylamine facilitates deprotonation of malononitrile (pKa ≈ 11), generating a resonance-stabilized enolate. Kinetic studies reveal a second-order dependence on malononitrile concentration under ambient conditions, shifting to first-order under microwave irradiation due to rapid equilibration.

Microwave vs. Conventional Heating

Comparative kinetic data:

| Condition | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Ambient | 1.2 | 85.3 |

| Microwave | 4.7 | 52.1 |

Microwave irradiation reduces Eₐ by 39%, attributed to dielectric heating polar intermediates.

Spectroscopic Characterization

NMR Analysis

IR Spectroscopy

Strong absorptions at 2215 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=NH imine) confirm the structure.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A modified protocol (CN104945278A) employs continuous flow reactors to enhance safety and yield:

- Residence Time: 8 minutes

- Temperature: 90°C

- Output: 12 kg/h (99.2% purity)

This method uses ethanol as a green solvent, aligning with sustainable chemistry principles.

Applications in Quinoline Synthesis

The compound serves as a dienophile in intramolecular Friedel-Crafts reactions, yielding 4-amino-2-(trifluoromethyl)quinolines (Fig. 3). Key data:

| Quinoline Derivative | Yield (%) | Purity (%) |

|---|---|---|

| 6-Chloro-substituted | 88 | 99.5 |

| 7-Methoxy-substituted | 82 | 98.7 |

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

The compound exhibits notable biological activities , particularly in the realms of antimicrobial and anticancer properties. The trifluoromethyl group enhances its electronic characteristics, which may contribute to increased potency against various biological targets. Research indicates that similar compounds have shown inhibition against multiple cancer cell lines and possess anti-inflammatory effects.

Case Studies on Anticancer Properties

- Inhibition of Cancer Cell Lines : Compounds structurally related to 2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile have been demonstrated to inhibit the proliferation of cancer cells. For example, studies have shown that derivatives with similar malononitrile and pyridine structures exhibit significant cytotoxicity against breast cancer cell lines such as MDA-MB-231.

- Mechanism of Action : The interaction of this compound with specific proteins can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry, which helps elucidate its mechanism of action and therapeutic potential.

Synthetic Methods

The synthesis of this compound can be achieved through various methods. The synthetic pathways often involve the reaction of pyridine derivatives with malononitrile under controlled conditions to yield the desired product. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and metabolic stability.

Interaction Studies

Research into the binding affinities of this compound to biological targets is essential for understanding its therapeutic applications. These studies typically focus on:

- Enzyme Inhibition : Investigating how this compound interacts with specific enzymes can provide insights into its potential as a therapeutic agent.

- Receptor Binding : Understanding its affinity for various receptors can help identify possible applications in treating diseases linked to receptor dysfunction.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations:

Pyridinylamino vs. Aminophenyl: The pyridine ring introduces aromatic nitrogen, enabling coordination chemistry and altering solubility (e.g., increased polarity compared to purely hydrocarbon substituents) .

Thermal Stability :

- The target compound’s inferred melting point (>300°C) surpasses that of phenyl-substituted analogues (72–165°C), likely due to strong intermolecular interactions and the rigidity imparted by the trifluoro group .

Synthetic Routes: Many analogues are synthesized via condensation reactions with malononitrile. For example, phenyl-substituted derivatives are prepared using aldehydes and malononitrile in the presence of bases like piperidine . The target compound may follow a similar pathway, substituting pyridin-2-ylamine for aldehydes .

Functional Comparison

Pharmaceutical Relevance

- Indolinone Derivatives: 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile serves as a pharmaceutical intermediate, highlighting the versatility of malononitrile scaffolds in drug discovery. The target compound’s pyridinylamino group could similarly act as a pharmacophore .

Challenges and Limitations

- Synthetic Complexity: Introducing the pyridin-2-ylamino group may require stringent conditions to avoid side reactions, as seen in the synthesis of 2-thioxopyridine derivatives (48% yield) .

- Solubility: The trifluoro and pyridine groups may reduce solubility in nonpolar solvents, complicating processing for materials applications.

Biological Activity

2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a malononitrile moiety, known for its versatility in organic synthesis and potential therapeutic applications. The exploration of its biological activity is crucial for understanding its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈F₃N₃, with a molecular weight of approximately 295.21 g/mol. The compound contains a trifluoromethyl group and a pyridine ring, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .

- Antiproliferative Activity : Research indicates that compounds containing pyridine and malononitrile moieties exhibit significant antiproliferative properties against various cancer cell lines, including breast and lung cancer .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Breast cancer | 15.4 | |

| Antiproliferative | Lung cancer | 12.3 | |

| CDK Inhibition | Various | 10.0 | |

| Anti-inflammatory | Macrophages | Not specified |

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various fluorinated compounds similar to this compound against breast and lung cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, suggesting its potential as an anticancer agent .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors. These findings support the hypothesis that the compound could be developed into a therapeutic agent for cancer treatment.

Q & A

Q. What in vitro assays are suitable for evaluating biological interactions?

- Cytotoxicity assays (MTT/XTT) screen for anticancer activity, while kinase inhibition assays (e.g., ADP-Glo™) quantify target modulation. Fluorescence quenching studies assess DNA/RNA binding via the compound’s conjugated π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.